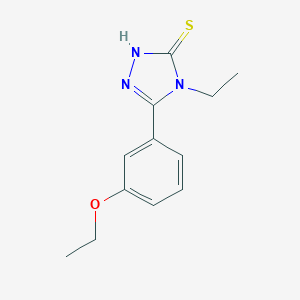

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact withTrace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a promising therapeutic target for neuropsychiatric disorders due to its ability to modulate monoaminergic and glutamatergic neurotransmission .

Mode of Action

If we consider its potential interaction with taar1, it may regulate dopaminergic tone, which could lead to antipsychotic, anxiolytic, and antidepressant-like properties .

Biochemical Pathways

Compounds that interact with taar1 can influenceglutamatergic and dopaminergic neurotransmission . This could potentially affect a variety of downstream effects related to mood regulation and cognitive function.

Result of Action

If it acts on taar1, it could potentially modulate neurotransmission, leading to changes in mood and cognitive function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the ethoxyphenyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chloromethane in the presence of Lewis acids.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Halogenated derivatives or alkylated products.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties such as corrosion resistance.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 5-(3-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Actividad Biológica

5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, along with synthesis methods and potential applications.

Chemical Structure and Properties

The compound features a five-membered triazole ring with an ethyl group and a 3-ethoxyphenyl substituent, contributing to its unique chemical reactivity. The presence of the thiol (-SH) group is particularly significant as it can participate in various biochemical reactions.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes:

- Formation of Hydrazone : Reacting 3-ethoxybenzaldehyde with ethyl hydrazinecarboxylate.

- Cyclization : The hydrazone is cyclized with thiourea under acidic conditions to yield the desired triazole compound.

This method allows for efficient production while maintaining high purity levels.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Triazole derivatives are known to inhibit the growth of various bacteria and fungi by disrupting their cellular functions.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent . Studies show that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action involves the formation of covalent bonds with cysteine residues in proteins, leading to enzyme inhibition and subsequent cancer cell death .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazole derivatives, including this compound against human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against melanoma and breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | <100 |

| Control (DMSO) | MDA-MB-231 | >100 |

Immunomodulatory Effects

In another study focusing on cytokine release in peripheral blood mononuclear cells (PBMC), the compound significantly reduced TNF-α levels by approximately 44–60%, indicating its potential immunomodulatory effects .

Comparison with Similar Compounds

This compound can be compared to other triazole derivatives regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Different phenyl substitution | Moderate antifungal activity |

| 5-(pyridinyl)-4H-1,2,4-triazole | Heterocyclic substitution | Strong antibacterial activity |

Propiedades

IUPAC Name |

3-(3-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-6-5-7-10(8-9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOJESYDTKWBSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.